molecular formula C6H6Cl2N2 B2566730 5,6-Dichloro-2-methylpyridin-3-amine CAS No. 2230279-22-6

5,6-Dichloro-2-methylpyridin-3-amine

Cat. No. B2566730
CAS RN: 2230279-22-6
M. Wt: 177.03
InChI Key: FSMRUHODEDICEY-UHFFFAOYSA-N
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Description

5,6-Dichloro-2-methylpyridin-3-amine is a chemical compound with the molecular formula C6H6Cl2N2. It has a molecular weight of 177.03 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6Cl2N2/c1-3-5(9)2-4(7)6(8)10-3/h2H,9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 177.03 .

Scientific Research Applications

Catalytic Applications in Organic Synthesis

5,6-Dichloro-2-methylpyridin-3-amine serves as a substrate in catalytic reactions aimed at synthesizing complex organic compounds. For instance, it's involved in selective amination processes catalyzed by palladium complexes, demonstrating high yields and chemoselectivity (Jianguo Ji, Tao Li, & W. Bunnelle, 2003). Such processes are crucial for constructing nitrogen-containing heterocycles, which are common scaffolds in pharmaceuticals and agrochemicals.

Role in Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been explored for their therapeutic potential. Notably, its derivatives exhibit antihypertensive activity, with specific compounds showing the ability to lower blood pressure in hypertensive rat models to normotensive levels (L. Bennett et al., 1981). This highlights its importance in the development of new cardiovascular drugs.

Contributions to Material Science

The compound also plays a role in material science, particularly in the synthesis of organometallic complexes. For example, it's used in the creation of chromium complexes through reactions with aminopyridines, which are important for understanding the properties of materials at the molecular level (A. Noor, S. Schwarz, & R. Kempe, 2015). Such research contributes to the development of new materials with potential applications in catalysis, electronics, and nanotechnology.

Structural Studies

The structural features of this compound and its derivatives are of interest in the field of crystallography and structural chemistry. Investigations into the crystalline forms of related compounds provide insights into molecular interactions and stability, which are essential for designing compounds with desired physical and chemical properties (Zeliha Hayvalı et al., 2003).

Advancements in Synthesis Techniques

Research has also focused on developing new methods for synthesizing this compound derivatives. These methods aim to improve efficiency, yield, and selectivity, enabling the preparation of compounds for further exploration in various applications. Techniques such as microwave-assisted extraction and innovative catalytic strategies are among the advancements in this area (Leidy B Agudelo Mesa, J. M. Padró, & M. Reta, 2013).

Safety and Hazards

The compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

5,6-dichloro-2-methylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2/c1-3-5(9)2-4(7)6(8)10-3/h2H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMRUHODEDICEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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